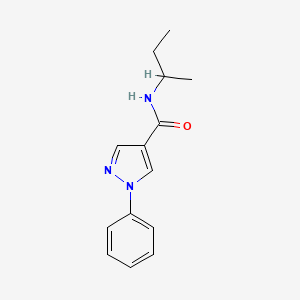![molecular formula C12H17BrO3 B14888139 (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one](/img/structure/B14888139.png)
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2'-[1,3]dioxolan]-1(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the bromine atom at the 2-position. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Aplicaciones Científicas De Investigación
(2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of new polymers and other advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3AS,7aS)-2-chloro-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one: Similar structure but with a chlorine atom instead of bromine.
(2S,3AS,7aS)-2-iodo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (2S,3AS,7aS)-2-bromo-7a-methylhexahydrospiro[indene-5,2’-[1,3]dioxolan]-1(4H)-one lies in its specific bromine substitution, which can influence its reactivity and potential applications. The presence of the bromine atom can make the compound more reactive in certain types of chemical reactions, such as nucleophilic substitution, compared to its chlorine or iodine analogs.
Propiedades
Fórmula molecular |
C12H17BrO3 |
|---|---|
Peso molecular |
289.16 g/mol |
Nombre IUPAC |
(2'S,3'aS,7'aS)-2'-bromo-7'a-methylspiro[1,3-dioxolane-2,5'-2,3,3a,4,6,7-hexahydroindene]-1'-one |
InChI |
InChI=1S/C12H17BrO3/c1-11-2-3-12(15-4-5-16-12)7-8(11)6-9(13)10(11)14/h8-9H,2-7H2,1H3/t8-,9+,11+/m1/s1 |
Clave InChI |
MFAIKJHUWPYIRT-YWVKMMECSA-N |
SMILES isomérico |
C[C@]12CCC3(C[C@H]1C[C@@H](C2=O)Br)OCCO3 |
SMILES canónico |
CC12CCC3(CC1CC(C2=O)Br)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



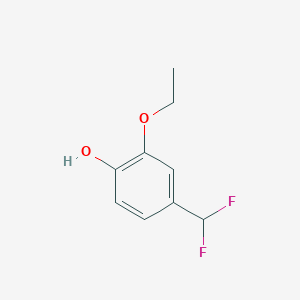


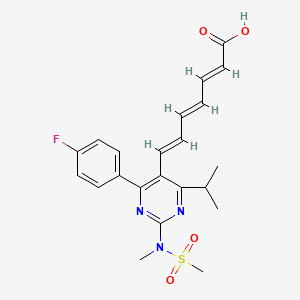
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)
![3,5,7-Trichlorothieno[3,2-b]pyridine](/img/structure/B14888105.png)

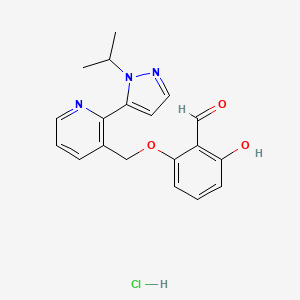
![[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl quinoline-2-carboxylate](/img/structure/B14888125.png)
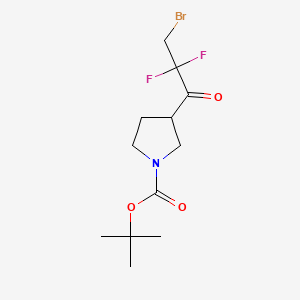

![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
